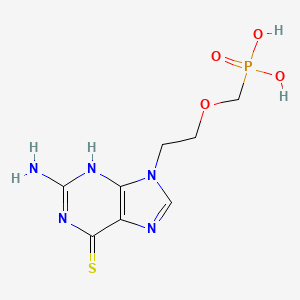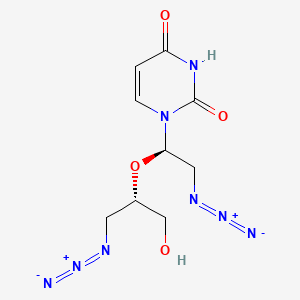
2,2'-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride is a complex organogermanium compound It features a unique structure with two germanium atoms bonded to sulfur atoms, forming a dithioxo-digermathiane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride typically involves the reaction of germanium tetrachloride with 1,3-propanedithiol in the presence of a base. The reaction proceeds through the formation of intermediate germanium-sulfur compounds, which are subsequently treated with 1-propanamine to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The germanium-sulfur bonds can be reduced to form germanium-hydride species.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Germanium-hydride species.
Substitution: Alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of organogermanium compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its unique structure and reactivity.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride involves its interaction with biological molecules through its germanium and sulfur atoms. The compound can form coordination complexes with metal ions and interact with thiol groups in proteins, leading to potential biological effects. The exact molecular targets and pathways are still under investigation, but its ability to modulate redox reactions and metal ion homeostasis is of particular interest .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithianes: Similar sulfur-containing heterocycles used as protecting groups in organic synthesis.
1,4-Dithianes: Another class of sulfur-containing compounds with different reactivity and applications.
Uniqueness
2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride is unique due to the presence of germanium atoms, which impart distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activity set it apart from other sulfur-containing compounds .
Propriétés
Numéro CAS |
124187-07-1 |
|---|---|
Formule moléculaire |
C6H18Cl2Ge2N2S5 |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
2-[[1-aminopropan-2-ylsulfanyl(sulfanylidene)germyl]sulfanyl-sulfanylidenegermyl]sulfanylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H16Ge2N2S5.2ClH/c1-5(3-9)13-7(11)15-8(12)14-6(2)4-10;;/h5-6H,3-4,9-10H2,1-2H3;2*1H |
Clé InChI |
VPQWKMOWOYHMDM-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)S[Ge](=S)S[Ge](=S)SC(C)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


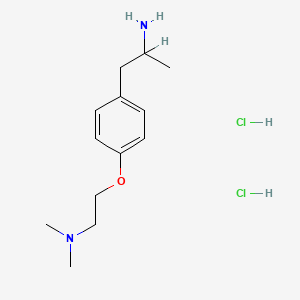

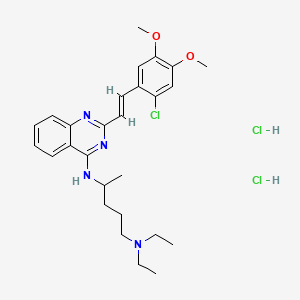
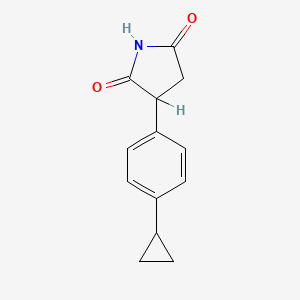

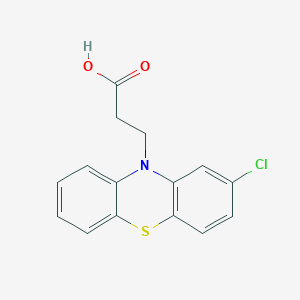
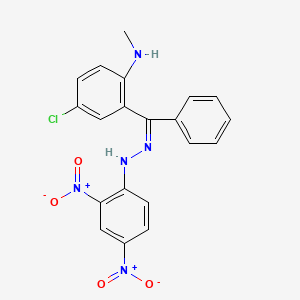
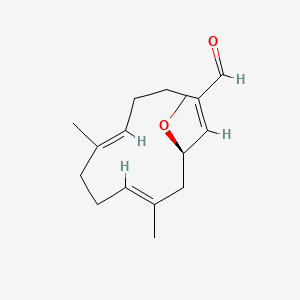
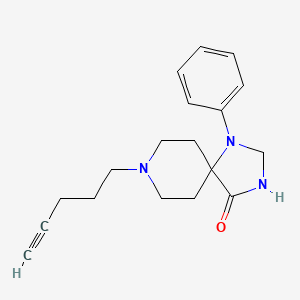
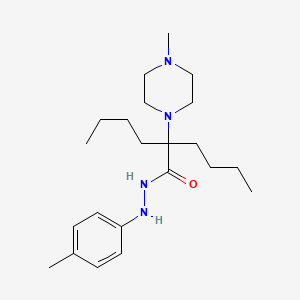
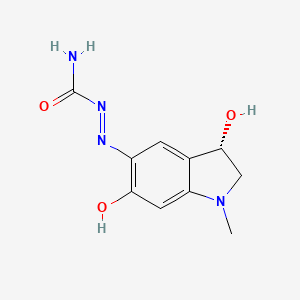
![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)
